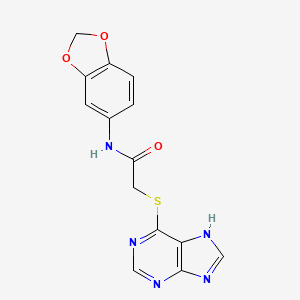

N-(1,3-benzodioxol-5-yl)-2-(9H-purin-6-ylsulfanyl)acetamide

Description

N-(1,3-Benzodioxol-5-yl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

- A 9H-purin-6-ylsulfanyl moiety linked via a thioether bond, enabling interactions with purine-binding biological targets (e.g., kinases, adenosine receptors).

Properties

Molecular Formula |

C14H11N5O3S |

|---|---|

Molecular Weight |

329.34 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C14H11N5O3S/c20-11(19-8-1-2-9-10(3-8)22-7-21-9)4-23-14-12-13(16-5-15-12)17-6-18-14/h1-3,5-6H,4,7H2,(H,19,20)(H,15,16,17,18) |

InChI Key |

SCFPFUSLDYVZEW-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC=N4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The European Patent EP3348550A1 describes benzothiazole-based acetamides, including:

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Differences :

Acetamide Derivatives with Complex Stereochemistry ()

Pharmacopeial Forum (2017) lists compounds such as:

- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

- N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide

Key Differences :

Benzodioxol-Containing Analog ()

2-{[6-(1,3-Benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (CAS 488137-40-2) shares the benzodioxol moiety but differs in other regions:

Key Differences :

- The chloro and methyl groups increase lipophilicity, possibly improving membrane permeability but risking hepatotoxicity .

Research Implications and Hypothetical Activity

- Target Selectivity : The purine-thioether group in the target compound may confer affinity for ATP-binding sites in kinases, unlike benzothiazole or pyridine analogs.

- Solubility vs. Bioavailability : The benzodioxol group balances lipophilicity better than trifluoromethyl () or chloro-methyl () substituents.

- Synthetic Feasibility : The target compound’s lack of stereocenters (vs. ) simplifies manufacturing but may require optimization for potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.